Desmethyl Lacosamide, a derivative of the functionalized amino acid Lacosamide, has garnered attention in the medical community due to its unique mechanism of action and potential therapeutic applications. Lacosamide itself is an antiepileptic drug that has been shown to be effective in the treatment of epilepsy and neuropathic pain conditions235. The drug's ability to selectively enhance sodium channel slow inactivation without affecting fast inactivation sets it apart from other antiepileptic drugs and contributes to its therapeutic efficacy23.
The primary mechanism of action of Lacosamide involves the modulation of voltage-gated sodium channels, which are crucial for the generation of fast action potentials in neurons3. Unlike other antiepileptic drugs that block sodium channels when activated, Lacosamide is unique in its ability to facilitate slow inactivation of these channels3. This action is particularly effective in neurons that are repeatedly depolarized during seizure activity, where the persistence of sodium currents is more pronounced3. Additionally, Lacosamide may modulate collapsin-response mediator protein 2, although the significance of this effect in its clinical efficacy is still under investigation23.
Clinically, Lacosamide has been proven effective as an adjunctive therapy in patients with refractory partial seizures3. Randomized, double-blind, parallel-group, placebo-controlled trials have demonstrated its efficacy, with a significant reduction in seizure frequency observed in patients treated with Lacosamide5.
Lacosamide has shown promise in the treatment of painful diabetic neuropathy, with its analgesic properties being substantiated in several Phase II/III clinical trials2. The drug's efficacy in animal models of chronic pain further supports its potential use in neuropathic pain conditions2.
Beyond its antiepileptic and analgesic effects, Lacosamide has displayed potent antinociceptive effects in animal models for inflammatory pain, such as the formalin test, the carrageenan model, and the adjuvant-induced arthritis model4. This suggests a broader therapeutic potential for Lacosamide in pain management.
A novel application of Lacosamide has been explored in the context of ocular surface dryness. In a study involving lacrimo-deficient guinea pigs, Lacosamide was found to significantly decrease the augmented spontaneous activity and responsiveness to cold of corneal sensory nerves, which could be beneficial in treating hyperexcitability associated with dry eye disease1.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6